Methyl 3-amino-6-fluoroquinoline-2-carboxylate
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Overview
Description
Methyl 3-amino-6-fluoroquinoline-2-carboxylate is a quinoline derivative with significant potential in various scientific fields Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-6-fluoroquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with fluorinated carboxylic acids under acidic conditions. The reaction is often catalyzed by transition metals or conducted under microwave irradiation to improve yields and reduce reaction times .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale methods. Large-scale synthesis often employs continuous flow reactors and green chemistry principles to minimize waste and improve efficiency. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-6-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to alcohols or aldehydes.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
Methyl 3-amino-6-fluoroquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 3-amino-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluoro group enhances its ability to penetrate cell membranes, increasing its efficacy. The compound’s structure allows it to interact with DNA, potentially leading to its use as an anticancer agent .
Comparison with Similar Compounds
- Methyl 3-aminoquinoline-2-carboxylate
- Methyl 6-fluoroquinoline-2-carboxylate
- Methyl 3-amino-4-fluoroquinoline-2-carboxylate
Comparison: Methyl 3-amino-6-fluoroquinoline-2-carboxylate is unique due to the presence of both amino and fluoro groups at specific positions on the quinoline ring.
Properties
Molecular Formula |
C11H9FN2O2 |
---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
methyl 3-amino-6-fluoroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H9FN2O2/c1-16-11(15)10-8(13)5-6-4-7(12)2-3-9(6)14-10/h2-5H,13H2,1H3 |
InChI Key |
MLBCYMGAJMKRCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C=C(C=CC2=N1)F)N |
Origin of Product |
United States |
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